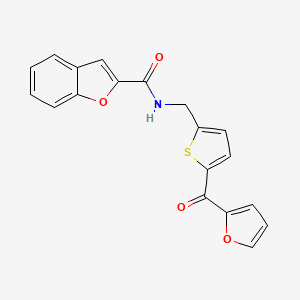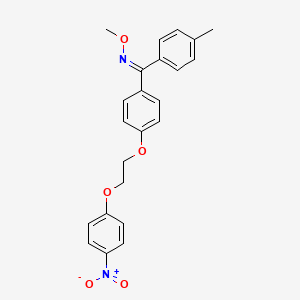
(E)-(4-(2-(4-nitrophenoxy)ethoxy)phenyl)(p-tolyl)methanone O-methyl oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-(4-(2-(4-nitrophenoxy)ethoxy)phenyl)(p-tolyl)methanone O-methyl oxime is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of aromatic rings, ether linkages, and an oxime functional group, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(4-(2-(4-nitrophenoxy)ethoxy)phenyl)(p-tolyl)methanone O-methyl oxime typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the following steps:
Preparation of 4-nitrophenol: This can be synthesized by nitration of phenol using concentrated nitric acid and sulfuric acid.
Formation of 4-nitrophenoxyethanol: Reacting 4-nitrophenol with ethylene oxide under basic conditions.
Synthesis of (4-nitrophenoxy)ethoxybenzene: This involves the etherification of 4-nitrophenoxyethanol with bromobenzene in the presence of a base like potassium carbonate.
Formation of (E)-(4-(2-(4-nitrophenoxy)ethoxy)phenyl)(p-tolyl)methanone: This step involves the Friedel-Crafts acylation of (4-nitrophenoxy)ethoxybenzene with p-tolyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Oximation: The final step is the reaction of the ketone with hydroxylamine hydrochloride in the presence of a base to form the oxime.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-(4-(2-(4-nitrophenoxy)ethoxy)phenyl)(p-tolyl)methanone O-methyl oxime can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Oxidation: The oxime group can be oxidized to a nitrile using oxidizing agents such as sodium hypochlorite.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.
Oxidation: Sodium hypochlorite or other strong oxidizing agents.
Substitution: Halogens (e.g., chlorine, bromine) with a Lewis acid catalyst for halogenation; concentrated nitric acid for nitration.
Major Products Formed
Reduction: Formation of the corresponding amine.
Oxidation: Formation of the nitrile derivative.
Substitution: Formation of halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (E)-(4-(2-(4-nitrophenoxy)ethoxy)phenyl)(p-tolyl)methanone O-methyl oxime depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The oxime group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their function. The aromatic rings and ether linkages may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(E)-(4-(2-(4-nitrophenoxy)ethoxy)phenyl)(p-tolyl)methanone: Lacks the oxime group, making it less reactive in certain biochemical assays.
(E)-(4-(2-(4-aminophenoxy)ethoxy)phenyl)(p-tolyl)methanone:
(E)-(4-(2-(4-nitrophenoxy)ethoxy)phenyl)(p-tolyl)methanone O-ethyl oxime: Similar structure but with an ethyl group instead of a methyl group on the oxime, affecting its steric properties and reactivity.
Uniqueness
(E)-(4-(2-(4-nitrophenoxy)ethoxy)phenyl)(p-tolyl)methanone O-methyl oxime is unique due to its combination of functional groups, which provide a balance of reactivity and stability. The presence of both nitro and oxime groups allows for diverse chemical modifications and applications in various fields.
Properties
IUPAC Name |
(E)-N-methoxy-1-(4-methylphenyl)-1-[4-[2-(4-nitrophenoxy)ethoxy]phenyl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5/c1-17-3-5-18(6-4-17)23(24-28-2)19-7-11-21(12-8-19)29-15-16-30-22-13-9-20(10-14-22)25(26)27/h3-14H,15-16H2,1-2H3/b24-23+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCVVHVIHCCMQJ-WCWDXBQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NOC)C2=CC=C(C=C2)OCCOC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N\OC)/C2=CC=C(C=C2)OCCOC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,3-dimethyl 5-[(phenylcarbamoyl)amino]benzene-1,3-dicarboxylate](/img/structure/B2491803.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide](/img/structure/B2491804.png)
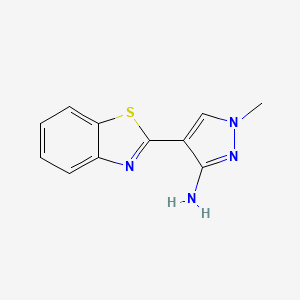
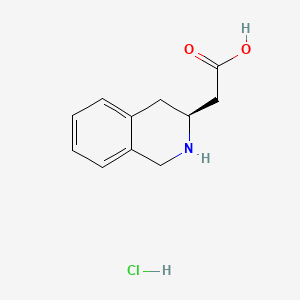
![N-(2,3-dihydro-1H-inden-1-yl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2491808.png)
![methyl 2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2491809.png)
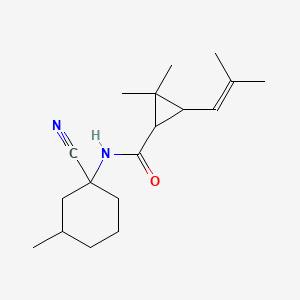
![1-[1-(4-fluorophenyl)cyclopropanecarbonyl]-3-(1-methyl-1H-pyrazol-4-yl)piperidine](/img/structure/B2491812.png)
![2-(benzylsulfanyl)-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2491813.png)
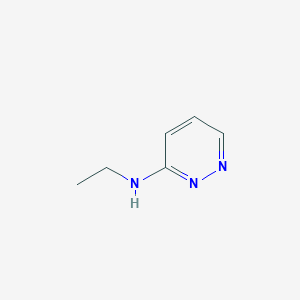
![3-(2-Nitrophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2491818.png)
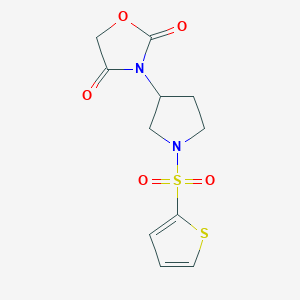
![[4-[(E)-2-cyano-3-oxo-3-(2-phenoxyanilino)prop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate](/img/structure/B2491824.png)
